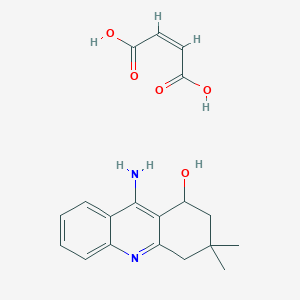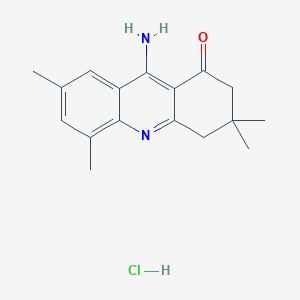
9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
Vue d'ensemble
Description
9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as Tacrine, is a small molecule that has been used as a drug in the treatment of Alzheimer's disease. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease, but it has since been replaced by newer drugs with fewer side effects. Despite this, Tacrine remains an important molecule in scientific research due to its unique properties.
Mécanisme D'action
As mentioned above, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by inhibiting the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Acetylcholine is an important neurotransmitter involved in cognitive function, and its depletion is a hallmark of Alzheimer's disease. By increasing acetylcholine levels, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have other biochemical and physiological effects. For example, it has been shown to decrease the production of reactive oxygen species and to increase the expression of antioxidant enzymes. 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the effects of 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride on acetylcholinesterase activity and acetylcholine levels. However, one limitation of using 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is its potential toxicity, which can limit its use in certain experiments. Additionally, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been largely replaced by newer drugs with fewer side effects, which may limit its usefulness in certain research contexts.
Orientations Futures
Despite its limitations, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride remains an important molecule in scientific research. One future direction for research on 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is to develop new derivatives of the molecule with improved efficacy and reduced toxicity. Another direction is to explore the potential of 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride may have potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
Applications De Recherche Scientifique
9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease. 9-amino-3,3,5,7-tetramethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of other neurodegenerative diseases.
Propriétés
IUPAC Name |
9-amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-9-5-10(2)16-11(6-9)15(18)14-12(19-16)7-17(3,4)8-13(14)20;/h5-6H,7-8H2,1-4H3,(H2,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVQCUZBSZACRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3C(=N2)CC(CC3=O)(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,4R)-1-methyl-4-[(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825025.png)
![1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione](/img/structure/B3825027.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B3825051.png)
![N'-[4-(dimethylamino)benzylidene]-2-quinolinecarbohydrazide](/img/structure/B3825063.png)
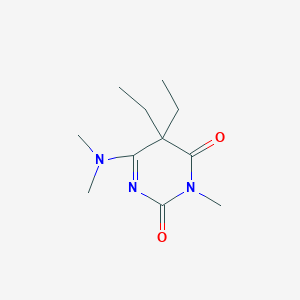
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)
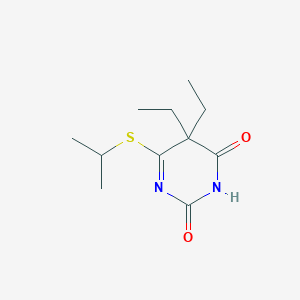

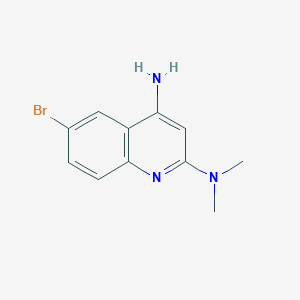
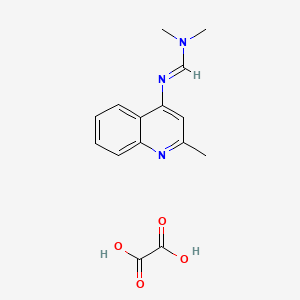
![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)
